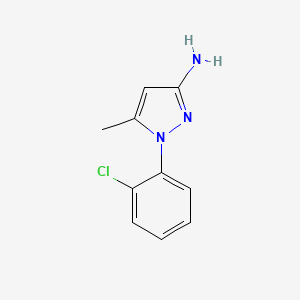

1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Description

1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 2-chlorophenyl group at position 1, a methyl group at position 5, and an amine substituent at position 3 of the pyrazole ring. Its molecular formula is C₁₀H₁₀ClN₃, with a molecular weight of 207.66 g/mol. The ortho-chlorophenyl substituent introduces steric and electronic effects that influence its reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248301-61-2 | |

| Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their function.

Mode of Action

It’s known that similar compounds can suppress certain biological responses by interacting with their targets.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects.

Analyse Biochimique

Biochemical Properties

1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidative stress response in cells by altering the levels of reactive oxygen species and the activity of antioxidant enzymes. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can result in altered metabolic pathways and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and function, which are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and other adverse effects in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways can lead to the formation of different metabolites, which can have distinct biological activities. For example, the compound can undergo O-glucuronidation and hydrolysis, resulting in the formation of metabolites such as 2-chloromandelic acid and 2-chlorobenzoic acid. These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it has been observed that the compound can interact with transporters involved in drug efflux, which can influence its distribution and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

1-(2-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 207.66 g/mol. The structure features a five-membered aromatic pyrazole ring, which is crucial for its biological activity.

The specific targets and mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that its structural similarity to benzimidazole derivatives allows it to interact with biological targets through electrophilic aromatic substitution. This interaction may influence various biochemical pathways, including those involved in inflammation and cancer proliferation.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable findings include:

These results indicate that the compound may be more effective than traditional chemotherapeutics like doxorubicin (IC50 = 5.23 µM against MCF-7) in certain contexts.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. Studies have reported that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including the target compound, focusing on their biological activities:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines. The study found that modifications in the pyrazole structure could enhance anticancer efficacy, with specific substitutions leading to increased binding affinity to cancer targets .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial effects of pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with chlorophenyl substitutions exhibited stronger antibacterial properties compared to their counterparts without such modifications .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of pyrazole derivatives, including compounds similar to "1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine":

General Applications of Pyrazole Derivatives

- Drug Discovery Pyrazole derivatives are promising agents because of their broad range of biological activities, including anti-inflammatory, antiangiogenic, antibacterial, antimicrobial, anticancer, antioxidant, anti-influenza, and analgesic activities .

- Building Blocks for Synthesis Pyrazole derivatives serve as building blocks for synthesizing more complex molecules.

- Material Science They are used in developing new materials with specific properties, such as polymers and coatings.

Specific Research Applications

- 5-HT2C Receptor Agonist "1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine" is structurally similar to m-Chlorophenylpiperazine (mCPP), a known agonist of the human 5-HT2C receptor, and could potentially influence neuronal signaling and impact processes regulated by serotonin, such as mood and appetite.

- Enzyme Inhibition Some pyrazole derivatives have shown potential as inhibitors of certain enzymes, making them candidates for drug development.

- Antimicrobial Activity Compounds containing chloro groups can show good antimicrobial activity .

- Anti-inflammatory and Analgesic Activity Some synthesized oxadiazole derivatives with halogen substituents attached to the 5 position of the oxadiazole ring have shown anti-inflammatory and analgesic activity .

- Anti-cancer agents Some pyrazole derivatives have been suggested as promising anticancer agents .

Experimental Methods

- The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine can be achieved with a 93% yield using hydroxylamine hydrochloride and potassium hydroxide in ethanol and water at 105°C for 48 hours .

Table of Experimental Conditions

| Yield | Reaction Conditions | Operation in experiment |

| 93% | With hydroxylamine hydrochloride; potassium hydroxide In ethanol; water at 105℃; for 48 h; | A Seal Tube was charged with 5-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1- methyl-1H-pyrazole 76c (0.50 g, 2.38 mmol) in EtOH (20 mL) and hydroxylamine hydrochloride (0.83 g, 12.0 mmol) in EtOH (5 mL) drop wise followed by drop wise addition of potassium hydroxide (0.30 g, 6.0 mmol) dissolved in water (10 mL). The reaction mixture was heated at 105°C for 2 days. Reaction was monitored by TLC. A mixture of hydroxylamine hydrochloride (608.5 mg, 8.75 mmol) in ethanol (6.5 mL) was treated with a solution of potassium hydroxide (247.6 mg, 4.41 mmol) in water (3.6 mL) and ethanol (3.6 mL) followed by addition of 5-chloro-3-(2,5-dimethyl-pyrrol-1-yl)-1-methyl-1H-pyrazole (0.36 g, 1.75 mmol). The resulting reaction mixture was heated in a sealed tube at 105° C. for 2 d. After this time, the reaction was cooled to 25° C. The reaction was then diluted with water (50 mL) and extracted with diethyl ether (3.x.50 mL) and methylene chloride (1.x.50 mL). |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine and analogous compounds are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

NH₂ Position: NH₂ at position 3 (target) vs. 5 (e.g., 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine) alters hydrogen-bonding capacity, impacting solubility and target interactions .

Structural Flexibility :

- Benzyl-linked compounds (e.g., 1-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine) exhibit greater conformational flexibility than direct phenyl-substituted derivatives, affecting binding kinetics .

Electronic and Lipophilic Effects :

- Trifluoromethyl groups (e.g., in CAS 324008-97-1) increase lipophilicity and resistance to oxidative metabolism, making them favorable for CNS-targeting drugs .

Synthetic Accessibility :

- Compounds with simpler substitution patterns (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) are often synthesized via cyclocondensation reactions, while benzyl derivatives require additional coupling steps .

Research Implications

- Medicinal Chemistry : The ortho-chloro substituent in the target compound may limit bioavailability due to steric effects, whereas para/meta-chloro analogs show improved pharmacokinetic profiles .

- Material Science : Pyrazole derivatives with trifluoromethyl groups (e.g., CAS 324008-97-1) are promising candidates for organic semiconductors due to enhanced electronic properties .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following key steps:

- Formation of a suitable hydrazine or hydrazone intermediate.

- Cyclization with a β-dicarbonyl compound or equivalent to form the pyrazole ring.

- Introduction of the 2-chlorophenyl substituent at the N-1 position.

- Amination at the 3-position of the pyrazole ring.

These steps are often performed sequentially or in one-pot procedures depending on the reagents and conditions used.

Reported Preparation Method Based on Ethanol Solution and Reflux

A well-documented method for synthesizing related pyrazol-amine derivatives involves the reaction of substituted phenylacetonitriles with ethyl esters followed by treatment with methylhydrazine. Although this example is for a closely related compound (4-chlorophenyl substituted), the methodology is adaptable to 2-chlorophenyl analogs.

Procedure Summary:

- Sodium metal (0.35 g, 15 mmol) is dissolved in absolute ethanol (50 mL).

- To this solution, 2-(2-chlorophenyl)acetonitrile (analogous to 2-(4-chlorophenyl)acetonitrile) and ethyl trifluoroacetate are added.

- The mixture is heated under reflux for 3 hours.

- After concentration under vacuum, acetic acid and methylhydrazine are added, and the mixture is stirred for 12 hours.

- The product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

- The yield reported for the analogous compound is approximately 70%, with recrystallization improving purity.

This method emphasizes the formation of the pyrazole ring via reaction of hydrazine derivatives with intermediates generated from phenylacetonitriles and esters.

Alternative Preparation via Reflux Reaction of Phenylhydrazine and Ethyl Acetoacetate

Another relevant synthetic approach involves the reflux reaction of substituted phenylhydrazines with ethyl acetoacetate to form pyrazoline intermediates, which can be further processed to the desired pyrazol-3-amine.

- 3,4-Dimethylphenylhydrazine hydrochloride reacts with ethyl acetoacetate in aqueous or mixed solvent systems.

- The reaction is typically refluxed for 3–5 hours, optimally 4 hours.

- Post-reaction, the crude product is purified by recrystallization from an isopropanol-water mixture, enhancing purity and yield.

- This method is noted for its simplicity, reduced reaction time, and avoidance of extensive organic solvent use.

- The yield and purity improvements are attributed to the use of reducing agents that prevent oxidation of hydrazine intermediates and the use of aqueous crystallization techniques.

Though this example is for a slightly different pyrazoline derivative, the principles apply to the preparation of this compound by substituting the appropriate chlorophenylhydrazine.

Data Table Summarizing Preparation Conditions and Outcomes

Research Findings and Notes

- The sodium/ethanol method is a classical approach that provides good yields but involves longer reaction times and multiple purification steps.

- The phenylhydrazine/ethyl acetoacetate reflux method offers operational simplicity, environmental benefits by reducing organic solvents, and improved product quality due to controlled crystallization.

- Both methods require careful control of reaction conditions to avoid side reactions such as oxidation of hydrazines or incomplete cyclization.

- The choice of substituent position on the phenyl ring (2-chloro vs. 4-chloro) may influence reaction kinetics and yields but the core synthetic strategy remains consistent.

- No direct patents or publications exclusively detailing the preparation of this compound were found in the reviewed sources, but the closely related compounds’ synthesis provides a reliable framework.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine?

The synthesis typically involves a multi-step process starting with condensation reactions. For example, pyrazole derivatives are often synthesized via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. Substituted phenyl groups (e.g., 2-chlorophenyl) are introduced through nucleophilic substitution or coupling reactions. A key step includes the formation of the pyrazole core, followed by functionalization at the 3-amino position. Purification via column chromatography and recrystallization ensures high purity .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Analytical techniques such as HPLC (for purity assessment), NMR (1H/13C for structural confirmation), and mass spectrometry (for molecular weight validation) are standard. Crystallographic methods (e.g., single-crystal X-ray diffraction) resolve solid-state structures, while elemental analysis confirms stoichiometry. Purity ≥95% is typically achieved, as noted in studies of structurally analogous pyrazol-3-amine derivatives .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives?

Crystallographic refinement can be complicated by disorder in the chlorophenyl group or hydrogen bonding ambiguities . The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinning. For example, in a study of a related trifluoromethyl-pyrazole derivative, SHELXL resolved positional disorder by partitioning occupancy ratios iteratively .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of pyrazol-3-amine derivatives?

Hydrogen bonding governs molecular packing in crystals. Graph set analysis (e.g., Etter’s rules) reveals recurring motifs such as N–H···N or N–H···Cl interactions . For instance, in 1-(2,4-dichlorophenyl) analogs, amine groups form dimers via R₂²(8) motifs, stabilizing the lattice. These patterns are critical for predicting solubility and stability .

Q. What methodologies are employed to study the pharmacological activity of this compound?

Kinase inhibition assays (e.g., Jak2 in myeloproliferative disorders) and cell proliferation studies are common. For example, pyrazol-3-amine derivatives with fluorophenyl substituents showed nanomolar IC₅₀ values in Jak2-V617F mutant cell lines. Dose-response curves and molecular docking (using software like AutoDock) correlate structural features (e.g., chloro-substituent positioning) with activity .

Q. How can computational chemistry optimize the design of pyrazol-3-amine derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulates binding dynamics. For instance, the chloro-substituent’s electron-withdrawing effect enhances electrophilicity at the pyrazole ring, influencing reactivity in SNAr reactions. QSAR models further predict bioactivity based on substituent electronegativity and steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.